molecular formula C14H23N3O3S2 B12202737 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B12202737
M. Wt: 345.5 g/mol
InChI Key: LQHDAQZQVPFICJ-UHFFFAOYSA-N
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Description

4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS 898795-83-0) is a synthetic small molecule with a molecular formula of C14H23N3O3S2 and a molecular weight of 345.48 g/mol . This chemical features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. While specific bioactivity data for this compound is limited in the public domain, structural analogs based on the 1,3,4-thiadiazole-2-carboxamide framework have demonstrated significant pharmacological properties in recent research. Notably, novel derivatives have been synthesized and characterized as potent anti-inflammatory and antibacterial agents . Some specific S-alkyl 1,3,4-thiadiazole-2-carboxamide compounds have shown high efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , and exhibit notable inhibition of protein denaturation, a key mechanism in anti-inflammatory activity . Furthermore, molecular docking studies suggest that such compounds can interact strongly with bacterial target proteins like dihydropteroate synthase (DHPS) from S. aureus , indicating a potential mechanism for their antibiotic action . The integration of the methylsulfonyl group may influence the compound's electronic properties and binding affinity, making it a valuable building block for chemical biology and drug discovery research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H23N3O3S2

Molecular Weight

345.5 g/mol

IUPAC Name

4-butyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H23N3O3S2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(21-13)22(2,19)20/h10-11H,3-9H2,1-2H3,(H,15,16,18)

InChI Key

LQHDAQZQVPFICJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide precursors. A common approach involves reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions. For example, potassium hydroxide facilitates the formation of a thiadiazole-2-thione intermediate . Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2-chloro-1,3,4-thiadiazole, which serves as the scaffold for further functionalization .

Reaction Conditions:

  • Reactants: Thiosemicarbazide, CS₂, KOH

  • Temperature: 80–100°C

  • Solvent: Ethanol or aqueous NaOH

  • Yield: 60–75%

Introduction of the methylsulfonyl group occurs through nucleophilic substitution. The 2-chloro-thiadiazole intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. This step proceeds via an SN2 mechanism, replacing the chloride with the sulfonyl group .

Optimization Notes:

  • Base Selection: TEA provides higher yields (85–90%) compared to pyridine (70–75%) due to superior chloride scavenging.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions .

Amidation with Cyclohexanecarboxamide

The final step couples the sulfonylated thiadiazole with 4-butylcyclohexanecarboxylic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with the amine group on the thiadiazole ring.

Key Parameters:

  • Coupling Agent: SOCl₂ or oxalyl chloride for acid activation.

  • Reaction Time: 4–6 hours at reflux (80°C).

  • Yield: 70–80% after purification via recrystallization .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enhance reaction control, while solvent recycling reduces waste. For example, substituting THF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield .

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time8 hours2 hours
Yield75%88%
Solvent Consumption500 L/kg150 L/kg

Analytical Characterization

Post-synthesis analysis confirms structural integrity:

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₂CH₂CH₃), 2.95 (s, 3H, SO₂CH₃), 3.40 (m, 1H, cyclohexane CH).

    • ¹³C NMR: 175.2 ppm (C=O), 44.1 ppm (SO₂CH₃) .

  • Mass Spectrometry:

    • Molecular Ion: m/z 345.48 (C₁₄H₂₃N₃O₃S₂) .

Challenges and Optimization Strategies

Common challenges include low sulfonylation efficiency and byproduct formation during amidation. Strategies to mitigate these issues include:

  • Catalytic Additives: Adding catalytic iodide (KI) accelerates sulfonylation by stabilizing the transition state .

  • Purification Techniques: Column chromatography using silica gel (ethyl acetate/hexane, 1:3) removes unreacted acid chloride .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the carboxamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives or amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, suggesting its potential as an effective antimicrobial agent. The mechanism of action may involve the inhibition of cyclooxygenase enzymes, which play a critical role in inflammatory responses.

Anticancer Properties

The compound has garnered attention for its anticancer potential. Studies have demonstrated that derivatives of thiadiazole compounds can inhibit the growth of cancer cells across various types, including breast and lung cancers. The unique structure of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide allows it to modulate pathways involved in cell proliferation and apoptosis .

Case Study:
In a study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (HCT116, H460, MCF-7), the compound exhibited promising inhibitory activity with IC50 values indicating effective growth suppression .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. By inhibiting specific enzymes involved in inflammation, it may help mitigate conditions such as arthritis or other chronic inflammatory disorders .

Further exploration into the pharmacokinetics and toxicity profiles of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is essential for understanding its full therapeutic potential. Investigating its interactions with biological targets could lead to the development of novel drugs aimed at treating infections and cancers.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) or receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

a) Thiadiazole Modifications

  • Methylsulfonyl (-SO₂CH₃) : The target compound’s methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance binding to polar enzyme pockets (e.g., kinases or proteases) compared to halogenated or alkylated analogs like the 2-chlorophenyl derivative .
  • Aromatic vs.

b) Amide Group Variations

  • Trifluoroacetamide : The trifluoro group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide enhances electronegativity and metabolic resistance, a feature absent in the target compound.

c) Lipophilicity and Bioavailability

  • The butyl chain on the cyclohexane ring contributes to higher lipophilicity (logP ~3.5 estimated) compared to analogs with shorter chains (e.g., ethyl). This may improve tissue penetration but reduce aqueous solubility.

Biological Activity

4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological applications. This article provides an overview of its biological activity, including antibacterial and antifungal properties, as well as insights from relevant studies.

  • Molecular Formula : C16H21N3O4S2
  • Molecular Weight : 383.49 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers indicating their classification within thiadiazole derivatives.

Biological Activity Overview

The biological activity of thiadiazole derivatives, including 4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, has been explored in various studies. These compounds exhibit a range of activities such as antibacterial, antifungal, and potential anticancer effects.

Antibacterial Activity

Recent studies have demonstrated that thiadiazole derivatives possess significant antibacterial properties. For instance:

  • A study highlighted that certain derivatives exhibited effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics .

Antifungal Activity

Thiadiazole derivatives also show promise in antifungal applications:

  • Compounds similar to the target structure were tested against fungi like Mucor bainieri and Trichoderma atroviride, revealing lower inhibitory effects compared to established fungicides like carbendazim .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that compounds derived from thiadiazoles effectively inhibited bacterial growth at low concentrations. For example, specific derivatives showed EC50 values ranging from 15 to 22 μg/ml against pathogenic strains .
  • Anticancer Potential :
    • Some studies indicate that thiadiazole derivatives may have anticancer properties, affecting cancer cell proliferation through various mechanisms. This suggests a need for further investigation into their potential as therapeutic agents in oncology .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsEC50/IC50 Values (μg/ml)Reference
AntibacterialXanthomonas axonopodis22
AntibacterialXanthomonas oryzae15
AntifungalMucor bainieriHigher than carbendazim
AnticancerVarious cancer cell linesN/A

While specific mechanisms for the compound's activity are not extensively documented, it is hypothesized that the presence of the thiadiazole ring contributes to its biological effects through interactions with microbial enzymes or cellular pathways involved in proliferation and survival.

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